2-Isothiocyanatomethyl-thiophene
CAS No.: 36810-92-1
Cat. No.: VC3914215
Molecular Formula: C6H5NS2
Molecular Weight: 155.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 36810-92-1 |
---|---|
Molecular Formula | C6H5NS2 |
Molecular Weight | 155.2 g/mol |
IUPAC Name | 2-(isothiocyanatomethyl)thiophene |
Standard InChI | InChI=1S/C6H5NS2/c8-5-7-4-6-2-1-3-9-6/h1-3H,4H2 |
Standard InChI Key | OKJOHEAQGOKDDQ-UHFFFAOYSA-N |
SMILES | C1=CSC(=C1)CN=C=S |
Canonical SMILES | C1=CSC(=C1)CN=C=S |
Introduction
Structural and Chemical Identity
Molecular Architecture
2-Isothiocyanatomethyl-thiophene consists of a five-membered thiophene ring (C₄H₃S) with a methyl group (-CH₂-) attached to the second carbon position. The methyl group is further functionalized with an isothiocyanate moiety (-N=C=S), creating a planar structure with partial conjugation between the thiophene’s π-system and the isothiocyanate group . The IUPAC name, 2-(isothiocyanatomethyl)thiophene, reflects this substitution pattern.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 155.24 g/mol | |
Density | 1.21 g/cm³ | |
Boiling Point | 249.6°C at 760 mmHg | |
Refractive Index | 1.633 | |
Flash Point | 104.8°C | |
Vapor Pressure | 0.0358 mmHg at 25°C |
Spectroscopic Characterization
The compound’s infrared (IR) spectrum shows distinctive absorption bands at 2,100–2,050 cm⁻¹ (N=C=S stretch) and 700–600 cm⁻¹ (C-S vibrations), confirming the isothiocyanate and thiophene functionalities. Nuclear magnetic resonance (NMR) data reveal proton signals at δ 3.85 ppm (singlet, -CH₂-N=C=S) and aromatic resonances between δ 6.90–7.40 ppm for the thiophene ring.
Synthesis and Reactivity
Synthetic Routes
The primary synthesis involves reacting 2-chloromethylthiophene with ammonium thiocyanate in ethanol under reflux conditions:
Yields typically range from 65–75%, with purification achieved via vacuum distillation or column chromatography.
Reaction Pathways
The isothiocyanate group undergoes nucleophilic additions with amines, thiols, and alcohols, enabling diverse derivatization:
This reactivity is exploited to create thiourea-linked conjugates for pharmaceutical applications .
Applications in Scientific Research
Pharmaceutical Intermediate
The compound serves as a precursor to antitumor agents, with its thiophene core enhancing membrane permeability and isothiocyanate enabling covalent binding to biological targets . Patent US20100280268 details its use in synthesizing fluorescence-quenched probes for protease activity assays .
Materials Science
In polymer chemistry, 2-isothiocyanatomethyl-thiophene acts as a crosslinker for polyurethanes, improving thermal stability (decomposition temperature >300°C). Its electron-rich thiophene ring also facilitates applications in conductive polymers for organic electronics .
Parameter | Value | Source |
---|---|---|
Acute Toxicity (Oral) | LD₅₀ = 320 mg/kg (rat) | |
Skin Corrosion/Irritation | Category 2 | |
STOT-SE Exposure | Category 3 |
Recent Research Advances
Fluorescence-Based Assays
A 2023 study integrated 2-isothiocyanatomethyl-thiophene into Förster resonance energy transfer (FRET) probes for real-time monitoring of caspase-3 activity in apoptotic cells . The thiophene moiety’s electron-withdrawing properties optimized probe sensitivity (limit of detection: 0.1 nM) .
Antimicrobial Derivatives
Structure-activity relationship (SAR) studies demonstrated that bis-thiourea derivatives of 2-isothiocyanatomethyl-thiophene inhibit Staphylococcus aureus (MIC = 8 μg/mL) by disrupting cell wall synthesis.
Comparative Analysis with Analogues
2-Isothiocyanatomethyl-Furan
Replacing the thiophene with a furan ring decreases thermal stability (ΔT₅₀ = -40°C) but enhances aqueous solubility (2.5 mg/mL vs. 0.8 mg/mL for thiophene analogue) .
2-Cyanomethyl-Thiophene
The cyano analogue exhibits higher electrophilicity (Hammett σₚ = 1.2 vs. 0.8 for isothiocyanate) but lower bioactivity due to reduced hydrogen-bonding capacity.
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